Propargyl-PEG9-THP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H48O11 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |

InChI |

InChI=1S/C26H48O11/c1-2-6-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-37-26-5-3-4-7-36-26/h1,26H,3-25H2 |

InChI Key |

ROBNGOOQLKTXKS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG9-THP: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This advanced guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications. Detailed experimental protocols and workflow visualizations are included to facilitate its practical implementation in the laboratory.

This compound incorporates three key chemical motifs: a terminal propargyl group, a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group. The propargyl group provides a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical aspect of drug design. The THP group serves as a stable protecting group for a terminal hydroxyl, which can be deprotected under acidic conditions to reveal a primary alcohol for further functionalization. This trifecta of functionalities makes this compound a valuable tool for the modular construction of complex therapeutic agents.

Chemical Structure and Properties

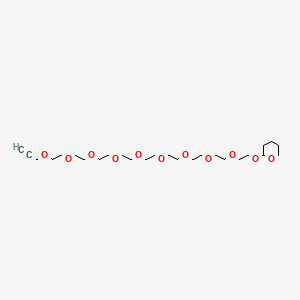

The chemical structure of this compound is characterized by a terminal alkyne, a PEG chain of nine ethylene glycol units, and a terminal THP ether.

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₈O₁₁ | Calculated |

| Molecular Weight | 536.65 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from similar compounds |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents | Inferred from PEG properties[2] |

| Storage | Store at -20°C, sealed, under an inert atmosphere | [3] |

Note: Some suppliers report a molecular weight of 414.51 g/mol , which may correspond to a shorter PEG chain length or a different molecular entity. Researchers should verify the properties of their specific batch of material.

Synthesis and Purification

A general, multi-step synthesis for propargyl-terminated PEG compounds with a protected hydroxyl group can be adapted from established literature protocols. The following represents a plausible synthetic route.

Synthesis of Propargyl-PEG9-OH

A common starting material is a commercially available mono-dispersed PEG chain with a terminal hydroxyl group.

-

Materials: Heptaethylene glycol, propargyl bromide, sodium hydride (NaH), dry tetrahydrofuran (THF).

-

Procedure: a. To a solution of heptaethylene glycol (1 equivalent) in dry THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere. b. Allow the reaction to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0°C and add propargyl bromide (1.1 equivalents) dropwise. d. Let the reaction warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with dichloromethane. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield Propargyl-PEG9-OH.

Protection of the Terminal Hydroxyl with a THP Group

-

Materials: Propargyl-PEG9-OH, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (DCM).

-

Procedure: a. Dissolve Propargyl-PEG9-OH (1 equivalent) in dry DCM. b. Add 3,4-dihydro-2H-pyran (1.5 equivalents) and a catalytic amount of PPTS. c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development

The primary application of this compound is as a versatile linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The propargyl group of this compound allows for its conjugation to an azide-modified molecule (e.g., a ligand for an E3 ligase) via a CuAAC reaction. The THP-protected hydroxyl end can be deprotected to reveal a primary alcohol, which can then be further functionalized, for example, by attachment to a ligand for the target protein. The PEG spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "clicking" of an azide-containing molecule to this compound.

-

Materials:

-

This compound (1.0 equivalent)

-

Azide-functionalized molecule (1.0-1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂) (0.05-0.1 equivalents)

-

Sodium ascorbate (0.1-0.2 equivalents)

-

Solvent: A mixture of tert-butanol and water (1:1) or DMF.

-

-

Procedure: a. Dissolve this compound and the azide-functionalized molecule in the chosen solvent in a reaction vial. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. c. In another vial, prepare an aqueous solution of copper(II) sulfate. d. Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. e. Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. h. The crude product is purified by flash column chromatography on silica gel.

Deprotection of the THP Group

The THP group can be removed under acidic conditions to yield the free hydroxyl group.

-

Materials:

-

THP-protected compound

-

Acetic acid or another mild acid

-

Solvent: A mixture of tetrahydrofuran (THF) and water.

-

-

Procedure: a. Dissolve the THP-protected compound in a mixture of THF and water (e.g., 3:1). b. Add acetic acid to the solution (e.g., to a final concentration of 20-50%). c. Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C). d. Monitor the reaction by TLC until the starting material is consumed. e. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an appropriate organic solvent. g. Dry the organic layer, concentrate, and purify the product as needed.

Mandatory Visualizations

The following diagrams illustrate the general workflow for utilizing this compound in PROTAC synthesis and the mechanism of action of the resulting PROTAC.

References

The Strategic Integration of Propargyl-PEG9-THP in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to eliminate the target.[2] The linker component of a PROTAC, which tethers the POI-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of the molecule's efficacy.[3] This guide provides an in-depth technical overview of the role and mechanism of a specific and versatile linker building block, Propargyl-PEG9-THP, in the synthesis and function of PROTACs.

Core Concept: The Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action is contingent upon the formation of a productive ternary complex between the POI and an E3 ligase. The linker is not a passive spacer but an active contributor to the stability and conformation of this complex.[4] Key linker characteristics that influence PROTAC activity include:

-

Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase without inducing steric hindrance.[5]

-

Flexibility and Rigidity: A balance of flexible and rigid elements within the linker can help pre-organize the PROTAC into a bioactive conformation.

-

Solubility: The physicochemical properties of the linker, such as hydrophilicity, can significantly impact the overall solubility and cell permeability of the PROTAC molecule.

Polyethylene glycol (PEG) chains are frequently employed as flexible linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.

This compound: A Multifunctional Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages for the modular synthesis of PROTACs. Its structure comprises:

-

A Propargyl group: This terminal alkyne functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and orthogonal to many other functional groups, allowing for the covalent linkage of the linker to a molecule containing an azide group under mild conditions.

-

A PEG9 chain: The nine repeating ethylene glycol units provide a flexible and hydrophilic spacer. The length of this chain can be critical for optimizing the distance between the POI and the E3 ligase to facilitate productive ternary complex formation.

-

A Tetrahydropyranyl (THP) protected hydroxyl group: The THP group serves as a protecting group for the terminal hydroxyl functionality. This protection is crucial during the synthesis of the PROTAC, as it prevents unwanted side reactions of the hydroxyl group while the propargyl end is being chemically modified. The THP group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group for subsequent conjugation to another molecule, typically via an ester or ether linkage.

The use of this compound allows for a convergent and modular approach to PROTAC synthesis, where the POI ligand and the E3 ligase ligand can be synthesized separately and then joined together with the linker in the final steps.

Mechanism of Action of a PROTAC Incorporating a Propargyl-PEG9 Linker

The this compound moiety itself does not have a mechanism of action in the traditional sense. Instead, it is a structural component that enables the synthesis of the final PROTAC molecule and contributes to its overall physicochemical and pharmacological properties. The mechanism of action resides with the fully assembled PROTAC.

Caption: General mechanism of action of a PROTAC.

Data Presentation: Illustrative Degradation Efficacy of a Hypothetical PROTAC

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table provides illustrative data for a hypothetical PROTAC, "PROTAC-XYZ," synthesized using a Propargyl-PEG9 linker to degrade a target protein, "Protein-X," in a cancer cell line.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-XYZ | Protein-X | Cancer Cell Line A | 50 | 95 |

| PROTAC-XYZ | Protein-X | Cancer Cell Line B | 75 | 90 |

This data is for illustrative purposes only and will vary depending on the specific POI, E3 ligase, and cell type.

Experimental Protocols

Detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation are provided below.

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC using this compound, an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide), and a POI-binding ligand with a free hydroxyl group.

Caption: Synthetic workflow for a PROTAC using this compound.

Step 1: Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and water.

-

Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a dilute solution of hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Propargyl-PEG9-OH.

Step 2: Coupling of POI Ligand to the Deprotected Linker

This step will depend on the nature of the POI ligand and the desired linkage. For a POI ligand with a carboxylic acid group, an esterification reaction would be performed. The following is an example of a Mitsunobu reaction for a POI ligand with a phenolic hydroxyl group.

-

Dissolve the POI ligand with a free hydroxyl group (1.0 eq) and Propargyl-PEG9-OH (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (PPh3) (1.5 eq) to the mixture.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the POI-linker conjugate (POI-O-PEG9-Propargyl).

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the POI-linker conjugate (POI-O-PEG9-Propargyl) (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent system, such as a mixture of tert-butanol and water or DMF.

-

In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq).

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) or flash column chromatography.

Biological Evaluation of the PROTAC

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Caption: Experimental workflow for Western Blotting.

-

Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control.

Determination of DC50 and Dmax

-

Plot the normalized POI levels against the logarithm of the PROTAC concentration.

-

Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

The DC50 is the concentration of the PROTAC that results in 50% degradation of the POI.

-

The Dmax is the maximal percentage of protein degradation achieved at saturating PROTAC concentrations.

Conclusion

This compound is a valuable and versatile chemical tool in the arsenal of the medicinal chemist working on targeted protein degradation. Its distinct functionalities enable a modular and efficient "click chemistry"-based approach to the synthesis of PROTACs. The PEG9 spacer provides the necessary length and hydrophilicity that can be crucial for achieving potent and efficacious degradation of target proteins. A thorough understanding of the role of such linkers and the application of robust synthetic and biological evaluation protocols are paramount to the successful development of novel PROTAC-based therapeutics.

References

- 1. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG9-THP: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Propargyl-PEG9-THP, a key building block in modern chemical biology and drug discovery. This document details its chemical properties, applications in Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols.

Core Compound Data

This compound is a heterobifunctional linker molecule widely employed in the synthesis of complex bioconjugates and therapeutic agents. Its structure incorporates a terminal alkyne group (propargyl), a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group.

| Property | Value | Source |

| Molecular Weight | 414.51 | [1] |

| CAS Number | Not explicitly available for this compound. Similar compounds include Propargyl-PEG1-THP (119096-95-6)[2] and Propargyl-PEG9-alcohol (1351556-81-4)[3]. | N/A |

| Primary Application | PROTAC Linker, Click Chemistry Reagent | [4][5] |

Role in PROTAC Development

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. These chimeric molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker, such as this compound, is a critical component that dictates the PROTAC's overall efficacy. The PEG component of the linker enhances the molecule's hydrophilicity, which can improve solubility and cell permeability. The length and flexibility of the PEG chain are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

The terminal propargyl group allows for the facile and efficient conjugation of the linker to a corresponding azide-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The primary utility of the propargyl group on this linker is its participation in click chemistry. Below are generalized protocols for a standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is suitable for coupling this compound with an azide-functionalized small molecule.

Reagents & Materials:

-

This compound (1.0 eq)

-

Azide-functionalized substrate (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium ascorbate (0.05-0.20 eq)

-

Solvent: 1:1 mixture of tert-butanol and water

Methodology:

-

Dissolve this compound and the azide-functionalized substrate in the t-BuOH/H₂O solvent mixture in a round-bottom flask.

-

In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).

-

To the stirring solution of the reactants, add the sodium ascorbate solution.

-

Add the CuSO₄ solution to initiate the reaction.

-

Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

-

Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: Bioconjugation via CuAAC

This protocol outlines the labeling of an azide-modified biomolecule (e.g., a protein) with a propargyl-containing linker like this compound.

Reagents & Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate

-

Reaction Buffer (e.g., Phosphate-buffered saline, PBS)

Methodology:

-

Prepare stock solutions of all reagents in the appropriate buffer.

-

In a microcentrifuge tube, combine the solution of the azide-modified biomolecule with the this compound.

-

Prepare a catalyst premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand).

-

Add the catalyst premix to the biomolecule/azide solution to achieve a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.

-

The reaction can be quenched by adding EDTA to chelate the copper.

-

The labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.

Experimental Workflow

The following diagram visualizes a typical workflow for a click chemistry reaction.

Caption: A generalized workflow for a CuAAC reaction.

References

Propargyl-PEG9-THP: A Technical Guide to its Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation techniques and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of its structure, mechanisms of action, and detailed protocols for its application in research and drug development.

This compound incorporates three key chemical features:

-

A propargyl group : This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

-

A polyethylene glycol (PEG) spacer (PEG9) : The nine-unit PEG chain enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer to correctly orient the conjugated molecules for optimal interaction.[3][4][5]

-

A tetrahydropyranyl (THP) protected hydroxyl group : The THP ether is a stable protecting group that can be readily removed under acidic conditions to reveal a terminal hydroxyl group, allowing for subsequent conjugation to another molecule of interest.

These features make this compound a versatile tool for the modular synthesis of complex biomolecules.

Core Applications: PROTACs and Bioconjugation

The primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Deprotection of the THP group: The THP ether is removed to expose a hydroxyl group, which can then be conjugated to the first molecule, for instance, a ligand for an E3 ubiquitin ligase.

-

Click Chemistry: The propargyl group on the other end of the linker is then reacted with an azide-modified second molecule, such as a ligand for the target protein, via a CuAAC reaction.

This modular approach allows for the rapid synthesis and optimization of PROTAC libraries with different combinations of ligands and linker lengths.

Detailed Experimental Protocols

While specific literature detailing the use of the this compound variant is not currently available, the following protocols for THP deprotection and CuAAC are based on well-established methodologies for similar molecules and can be adapted for its use.

Protocol 1: Acidic Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the free hydroxyl group.

Materials:

-

This compound

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve this compound in a 3:1:1 mixture of THF:AcOH:H₂O.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the deprotected Propargyl-PEG9-OH.

| Parameter | Typical Value | Notes |

| Solvent System | THF:AcOH:H₂O (3:1:1) | Other acidic conditions like p-toluenesulfonic acid (p-TsOH) in methanol can also be employed. |

| Reaction Time | 4-12 hours | Dependent on the substrate and reaction temperature. |

| Temperature | Room Temperature | Gentle heating may be applied to accelerate the reaction if necessary. |

| Work-up | Aqueous work-up with bicarbonate neutralization | Essential to remove the acid catalyst. |

| Purification | Silica gel column chromatography | The polarity of the eluent will depend on the specific linker. |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-containing linker to an azide-functionalized molecule.

Materials:

-

Propargyl-PEG9-OH (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

tert-Butanol

-

Water

Procedure:

-

In a reaction vessel, dissolve the Propargyl-PEG9-OH (1 equivalent) and the azide-containing molecule (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

-

In another vial, prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

-

To the reaction mixture, add the sodium ascorbate solution (0.1 equivalents).

-

If using a ligand, pre-mix the CuSO₄ solution with THPTA or TBTA before adding to the reaction mixture.

-

Add the CuSO₄ solution (0.02 equivalents) to initiate the reaction. A color change may be observed.

-

Stir the reaction vigorously at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or preparative HPLC.

| Parameter | Typical Value/Range | Notes |

| Stoichiometry (Alkyne:Azide) | 1 : 1.1-1.5 | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |

| Catalyst (CuSO₄) | 1-5 mol% | Lower catalyst loading is generally preferred. |

| Reducing Agent (Sodium Ascorbate) | 5-10 mol% | A fresh solution should be used for optimal results. |

| Ligand (THPTA/TBTA) | 1-5 mol% | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |

| Solvent System | t-BuOH/H₂O (1:1), DMSO/H₂O | The choice of solvent depends on the solubility of the reactants. |

| Reaction Time | 1-24 hours | Typically complete within a few hours at room temperature. |

| Temperature | Room Temperature | Mild heating can be applied if the reaction is sluggish. |

Visualizations

Caption: Structure of this compound.

Caption: PROTAC synthesis workflow.

Caption: PROTAC mechanism of action.

References

- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG9-THP: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Propargyl-PEG9-THP, a bifunctional molecule commonly utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in scientific research and drug development. Given its chemical nature, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document summarizes available safety data, outlines handling protocols, and provides visual guides for emergency procedures.

Chemical Identification and Properties

This compound is a complex molecule featuring a propargyl group, a polyethylene glycol (PEG) spacer of nine units, and a tetrahydropyranyl (THP) protecting group. The propargyl group contains a terminal alkyne, making it a valuable component for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₈O₁₁ | [1] |

| Molecular Weight | 536.65 g/mol | [1] |

| Physical State | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Vapor Pressure | Data not available | |

| Specific Gravity | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by DC Chemicals, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Hazard Statements:

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |

3.2. Handling Procedures

-

Avoid contact with skin and eyes.

-

Do not ingest or inhale.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

3.3. Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |

| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

4.2. Spill Response

A chemical spill of this compound should be handled with care, following established laboratory safety protocols for hazardous materials.

Caption: Workflow for handling a chemical spill of this compound.

Toxicological Information

The primary known toxicological effect of this compound is that it is harmful if swallowed. There is no specific LD50 or LC50 data available in the provided search results.

Table 5: Toxicological Data

| Test | Route | Species | Value |

| LD50 | Oral | Data not available | Data not available |

| LD50 | Dermal | Data not available | Data not available |

| LC50 | Inhalation | Data not available | Data not available |

Ecological Information

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. All waste containing this chemical must be disposed of as hazardous waste according to local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are proprietary to the user's specific research. However, a general workflow for a click chemistry reaction involving this linker is outlined below.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG9-THP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Propargyl-PEG9-THP is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a propargyl group (an alkyne) for click chemistry, a nine-unit PEG chain to enhance solubility and provide optimal spacing, and a tetrahydropyran (THP)-protected hydroxyl group. This design allows for a modular and efficient approach to PROTAC assembly. The terminal alkyne facilitates highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The THP-protected hydroxyl group offers a latent reactive site that can be deprotected under acidic conditions to allow for further functionalization or to serve as a terminal hydroxyl group in the final PROTAC.

These application notes provide detailed protocols for the synthesis of PROTACs utilizing this compound, covering the key steps of CuAAC reaction and THP deprotection, as well as methods for purification and characterization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of PROTACs. It is important to note that optimal linker length, composition, and attachment points are highly dependent on the specific target protein and E3 ligase pair. The data presented here are for illustrative purposes and may be extrapolated from PROTACs with similar PEG-based linkers.

Table 1: Representative Reaction Parameters for PROTAC Synthesis

| Step | Reagents & Conditions | Typical Yield (%) | Purity (%) |

| CuAAC Reaction | Azide-functionalized ligand (1.0 eq), this compound-functionalized ligand (1.0 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), t-BuOH/H₂O (1:1), Room Temperature, 12-24h | 70-90 | >95 (after purification) |

| THP Deprotection | THP-protected PROTAC, p-Toluenesulfonic acid (catalytic), Methanol, Room Temperature, 2-4h | >90 | >95 (after purification) |

Table 2: Representative Biological Activity Data for a PEG-linker containing PROTAC

| PROTAC | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical PROTAC-PEG9 | Target X | Pomalidomide | 50 | 95 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Intermediate using this compound

This protocol describes the initial coupling of this compound to an E3 ligase ligand containing a suitable functional group (e.g., a carboxylic acid for amide bond formation).

Reagents and Materials:

-

E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-acid) (1.0 eq)

-

Propargyl-PEG9-OH (commercially available or synthesized, then THP-protected)

-

(For THP protection of Propargyl-PEG9-OH): 3,4-Dihydro-2H-pyran (DHP) (1.5 eq), Pyridinium p-toluenesulfonate (PPTS) (0.1 eq), Dichloromethane (DCM)

-

(For amide coupling): this compound (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF

Procedure:

Part A: THP Protection of Propargyl-PEG9-OH (if starting from the alcohol)

-

Dissolve Propargyl-PEG9-OH in anhydrous DCM under a nitrogen atmosphere.

-

Add DHP and a catalytic amount of PPTS.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Part B: Amide Coupling to E3 Ligase Ligand

-

Dissolve the E3 ligase ligand-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkyne-functionalized E3 ligase ligand-linker intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to couple the alkyne-functionalized intermediate with an azide-functionalized warhead (target protein ligand).

Reagents and Materials:

-

Alkyne-functionalized E3 ligase ligand-linker intermediate (from Protocol 1) (1.0 eq)

-

Azide-functionalized warhead (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent: t-BuOH/H₂O (1:1) or DMF

Procedure:

-

Dissolve the alkyne-functionalized intermediate and the azide-functionalized warhead in the chosen solvent system in a reaction vial.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours.[2]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude THP-protected PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: THP Deprotection

This protocol describes the removal of the THP protecting group to yield the final PROTAC with a terminal hydroxyl group.

Reagents and Materials:

-

THP-protected PROTAC (from Protocol 2)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq) or other acid catalyst like pyridinium p-toluenesulfonate (PPTS)

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolve the THP-protected PROTAC in methanol.

-

Add a catalytic amount of p-TsOH.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the removal of the THP group (mass decrease of 84.06 Da).

-

Upon completion, neutralize the acid with a mild base (e.g., a few drops of triethylamine or a small amount of solid sodium bicarbonate).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product of high purity.

-

Characterize the final PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Mandatory Visualization

Caption: Synthetic workflow for PROTAC assembly using this compound.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Bioconjugation Using Propargyl-PEG9-THP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Propargyl-PEG9-THP in various bioconjugation applications. This versatile linker, featuring a terminal alkyne protected by a tetrahydropyranyl (THP) group and a nine-unit polyethylene glycol (PEG) spacer, is an ideal reagent for researchers developing antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Core Applications

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The THP protecting group provides stability and is readily removed under acidic conditions to reveal the terminal alkyne for conjugation. Key applications include:

-

Antibody-Drug Conjugate (ADC) Development: Covalent attachment of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy. The PEG linker can enhance the solubility and stability of the ADC.

-

PROTAC Synthesis: Linking a target protein-binding ligand and an E3 ligase-recruiting ligand to induce targeted protein degradation. The flexibility and length of the PEG9 spacer can be advantageous for the formation of a productive ternary complex.

-

Nanoparticle Surface Functionalization: Modification of nanoparticle surfaces to improve biocompatibility, reduce non-specific protein adsorption, and attach targeting ligands for enhanced drug delivery.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C26H48O11 |

| Molecular Weight | 536.65 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and water |

Bioconjugation Workflow Overview

The general workflow for using this compound in bioconjugation involves two main stages: deprotection of the THP group to yield the terminal alkyne, followed by the CuAAC reaction with an azide-functionalized molecule.

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a cytotoxic drug to an antibody using this compound. It is assumed that the antibody has been functionalized with an azide group and the drug with a compatible functional group for attachment to the linker.

Experimental Protocol: ADC Synthesis

Part A: Deprotection of this compound

-

Dissolve this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (2:1:1 v/v/v).

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the solvents under reduced pressure.

-

Purify the resulting Propargyl-PEG9-OH by flash column chromatography on silica gel.

Part B: Conjugation of Deprotected Linker to a Cytotoxic Payload

This step will depend on the functional groups present on the cytotoxic payload and the desired chemistry to attach it to the hydroxyl group of the deprotected linker.

Part C: CuAAC Reaction for ADC Formation

-

Prepare a stock solution of the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Prepare a stock solution of the alkyne-functionalized payload (from Part B) in an organic solvent such as DMSO.

-

In a reaction vessel, combine the azide-antibody solution with the alkyne-payload solution. A molar excess of the payload-linker is typically used to drive the reaction.

-

Prepare a fresh solution of the copper(I) catalyst. Mix CuSO₄ and a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 molar ratio in water.

-

Add the copper/ligand complex to the antibody/payload mixture. The final copper concentration is typically 50-250 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 times the molar concentration of copper).

-

Incubate the reaction at room temperature for 1-4 hours.

-

Quench the reaction by adding a chelating agent such as EDTA.

-

Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Characterization and Quantitative Data

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using various techniques.

| Analytical Technique | Principle | Advantages | Disadvantages |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated payload. | Robust, reproducible, good resolution for different DAR species. | Indirect measurement, requires method development. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity, often after reduction of the antibody. | High resolution, can be coupled with mass spectrometry. | Can lead to protein denaturation. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Directly measures the mass of the intact or reduced ADC to determine the number of conjugated payloads. | Provides accurate mass and direct DAR measurement.[1] | Requires specialized instrumentation and data analysis.[1] |

Representative Data for a PEG-linked ADC (Note: Data for a similar Propargyl-PEG linker)

| Linker | Average DAR | Conjugation Efficiency (%) | Reference |

| Propargyl-PEG4-Maleimide | 3.8 | >95 | Fictional Example |

| Propargyl-PEG8-NHS Ester | 7.5 | >90 | Fictional Example |

Application 2: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC molecule by linking a target protein ligand and an E3 ligase ligand using this compound.

Experimental Protocol: PROTAC Synthesis

The synthesis is typically performed in a stepwise manner.

-

Deprotection: Remove the THP group from this compound as described in the ADC protocol (Part A).

-

First Ligand Coupling: Couple the deprotected Propargyl-PEG9-OH to the first ligand (e.g., the E3 ligase ligand) using appropriate coupling chemistry (e.g., esterification, etherification).

-

Purification: Purify the resulting alkyne-functionalized ligand-linker intermediate by chromatography.

-

CuAAC Reaction: Perform a CuAAC reaction between the alkyne-functionalized intermediate and the second ligand which has been modified with an azide group.

-

Dissolve the alkyne-intermediate and the azide-ligand in a suitable solvent (e.g., DMF or a mixture of t-BuOH/water).

-

Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the Cu(I) catalyst in situ.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction by LC-MS.

-

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Expected Yields

The yields for each step will be dependent on the specific ligands used. However, CuAAC reactions are known for their high efficiency.

| Reaction Step | Typical Yield (%) |

| THP Deprotection | >90 |

| Ligand Coupling | 60-90 |

| CuAAC Reaction | 70-95 |

Application 3: Surface Functionalization of Nanoparticles

This protocol describes the modification of nanoparticle surfaces with this compound to introduce alkyne functionalities for subsequent "click" reactions. This example assumes the use of nanoparticles with surface amine groups.

Experimental Protocol: Nanoparticle Functionalization

Part A: Activation of Propargyl-PEG9-OH

To conjugate the hydroxyl group of the deprotected linker to amine-functionalized nanoparticles, it first needs to be activated, for example, by converting it to an NHS ester.

-

Dissolve the deprotected Propargyl-PEG9-OH in a dry organic solvent (e.g., DCM or DMF).

-

Add N,N'-Disuccinimidyl carbonate (DSC) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the formation of the NHS ester by TLC or LC-MS.

-

Use the activated linker directly in the next step or after purification.

Part B: Nanoparticle Surface Modification

-

Disperse the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a solution of the activated Propargyl-PEG9-NHS ester to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups should be optimized.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Separate the functionalized nanoparticles from excess reagents by centrifugation and washing cycles or by size-exclusion chromatography.

Characterization of Functionalized Nanoparticles

| Characterization Technique | Information Obtained |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size indicates successful surface modification. |

| Zeta Potential | Measures the surface charge of the nanoparticles. Changes in zeta potential can confirm surface modification. |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the nanoparticle surface, confirming the presence of the PEG linker. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects the characteristic vibrational bands of the PEG chain and the terminal alkyne. |

Expected Outcome of Nanoparticle Functionalization

| Parameter | Before Functionalization | After Functionalization |

| Hydrodynamic Diameter (nm) | Variable (e.g., 100 ± 5) | Increased (e.g., 120 ± 7) |

| Zeta Potential (mV) | Variable (e.g., +20 ± 3) | Reduced (e.g., +5 ± 2) |

| Surface Alkyne Groups | Absent | Present |

By following these detailed protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, leading to the development of novel therapeutics and research tools.

References

Application Notes and Protocols for Protein Labeling using Propargyl-PEG9-THP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a chemical tool used for the modification and labeling of proteins. This reagent features a propargyl group, which contains a terminal alkyne, a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group on the alkyne. The PEG spacer enhances the solubility and reduces the immunogenicity of the modified protein. The terminal alkyne, after deprotection, can be used for covalent modification of proteins through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This allows for the attachment of various molecules, such as fluorescent dyes, biotin tags, or drug molecules, to the protein of interest.

The THP group serves to protect the terminal alkyne, preventing it from reacting prematurely. It can be removed under mild acidic conditions that are generally compatible with protein stability, revealing the reactive alkyne for subsequent conjugation. This controlled reactivity makes this compound a versatile reagent in proteomics, drug discovery, and diagnostics.

Applications

The use of this compound for protein labeling has a wide array of applications in biological research and drug development:

-

Proteomics and Chemical Biology: It can be used for activity-based protein profiling (ABPP) and for the identification and enrichment of specific proteins from complex biological samples.[1]

-

Drug Discovery: In the development of PROTACs (Proteolysis Targeting Chimeras), this linker can be used to connect a target-binding molecule and an E3 ligase-recruiting molecule.

-

Bioconjugation: It facilitates the attachment of reporter molecules like fluorophores or biotin to proteins for visualization or purification purposes.

-

Post-Translational Modification (PTM) Studies: This reagent can be used to label and study various PTMs, such as glycosylation or phosphorylation, by metabolically incorporating a corresponding azide- or alkyne-modified precursor.[2]

Experimental Overview

The overall workflow for using this compound for protein labeling can be summarized in the following steps:

-

Introduction of this compound onto the Target Protein: This is typically achieved by reacting an activated form of the this compound (e.g., an NHS ester derivative) with primary amines on the protein surface (e.g., lysine residues).

-

Purification of the PEGylated Protein: Removal of excess, unreacted PEG reagent is necessary to ensure efficient downstream reactions.

-

Deprotection of the THP Group: The THP protecting group is removed under mild acidic conditions to expose the terminal alkyne.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then reacted with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst.

-

Purification of the Final Labeled Protein: The final conjugate is purified to remove the catalyst and any unreacted labeling molecule.

Quantitative Data Summary

The following tables provide typical reaction parameters for protein PEGylation and the subsequent click chemistry reaction. These are starting points and may require optimization for specific proteins and labeling reagents.

Table 1: Typical Reaction Parameters for Protein PEGylation

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[3] |

| This compound:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios increase the degree of PEGylation.[3] |

| Reaction Buffer | Amine-free buffer (e.g., PBS) | pH 7.2-8.0 for reactions targeting primary amines.[3] |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |

| Quenching Agent | 10-50 mM Tris or Hydroxylamine | Stops the reaction by consuming unreacted activated PEG. |

Table 2: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Recommended Range | Notes |

| Azide-Molecule:Protein Molar Ratio | 5:1 to 20:1 | Ensures complete reaction with the alkyne groups. |

| CuSO₄ Concentration | 0.2-1 mM | Lower concentrations can be used with a stabilizing ligand. |

| Sodium Ascorbate Concentration | 2-10 mM | Acts as a reducing agent to generate Cu(I) in situ. |

| THPTA Ligand Concentration | 1-5 mM | Protects the protein from copper-induced damage. |

| Reaction Buffer | PBS or Tris-buffered saline (TBS) | pH 7.0-8.0. |

| Reaction Time | 1-4 hours at RT | The reaction is typically fast and can be monitored for completion. |

Detailed Experimental Protocols

Protocol 1: Introduction of this compound onto a Target Protein

This protocol assumes the use of an NHS-ester activated this compound for labeling primary amines on the protein.

Materials:

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-activated this compound

-

Anhydrous DMSO or DMF

-

Quenching solution (1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of NHS-activated this compound in anhydrous DMSO or DMF.

-

PEGylation Reaction: Add a 10-50 fold molar excess of the activated this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.

Protocol 2: Deprotection of the THP Group

Materials:

-

THP-protected PEGylated protein

-

Deprotection Buffer: 0.1 M Sodium Acetate buffer, pH 5.0 (or other suitable mild acidic buffer)

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment

Procedure:

-

Buffer Exchange: Exchange the THP-protected PEGylated protein into the deprotection buffer using a desalting column or dialysis.

-

Incubation: Incubate the protein solution at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

-

Neutralization: Neutralize the reaction by adding the neutralization buffer.

-

Buffer Exchange: Immediately exchange the deprotected, alkyne-modified protein into the buffer for the click reaction (e.g., PBS, pH 7.4).

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-modified protein

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin)

-

Reaction Buffer (e.g., PBS or TBS, pH 7.0-8.0)

-

Stock Solutions:

-

20 mM CuSO₄ in water

-

100 mM THPTA in water

-

300 mM Sodium Ascorbate in water (prepare fresh)

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.

-

Add Azide Molecule: Add the azide-containing molecule at a 5-20 fold molar excess over the protein.

-

Add THPTA: Add THPTA to a final concentration of 1-5 mM.

-

Add CuSO₄: Add CuSO₄ to a final concentration of 0.2-1 mM.

-

Initiate Reaction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

-

Purification: Remove the copper catalyst and excess azide-containing molecule by dialysis, desalting columns, or size-exclusion chromatography.

References

Application Notes and Protocols: A Step-by-Step Guide to Propargyl-PEG9-THP Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a heterobifunctional linker that enables the conjugation of molecules through a two-step process. It features a propargyl group for highly efficient and specific "click chemistry" reactions with azide-functionalized molecules, and a tetrahydropyranyl (THP)-protected hydroxyl group. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The THP group is a protecting group for the hydroxyl functionality, which can be removed under acidic conditions to allow for further modification or to reveal the final desired functionality.

This guide provides a detailed, step-by-step protocol for the deprotection of the THP group and the subsequent conjugation of the propargyl group to an azide-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.

Experimental Protocols

This protocol is divided into two main stages:

-

Deprotection of the THP Group: Removal of the THP protecting group to expose the terminal hydroxyl group.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": Conjugation of the propargyl-PEG9-OH to an azide-functionalized molecule.

Stage 1: Deprotection of this compound

The THP group is labile under acidic conditions. This protocol describes the removal of the THP group to yield Propargyl-PEG9-OH.

Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve this compound in a mixture of acetic acid, THF, and water. A common ratio is 4:2:1 (v/v/v).

-

Reaction: Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acetic acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Propargyl-PEG9-OH.

Note: The specific reaction time and temperature may need to be optimized depending on the scale of the reaction.

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the deprotected Propargyl-PEG9-OH to an azide-containing molecule.

Materials:

-

Propargyl-PEG9-OH (from Stage 1)

-

Azide-functionalized molecule (e.g., Azido-C3-NHS ester for subsequent reaction with an amine)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

DMSO (optional, for dissolving reagents)

-

Desalting column (e.g., PD-10)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule in DMSO or an appropriate solvent.

-

Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

-

Prepare a stock solution of THPTA in water (e.g., 100 mM).

-

-

Click Reaction Setup:

-

In a reaction tube, dissolve the Propargyl-PEG9-OH in the Reaction Buffer.

-

Add the azide-functionalized molecule. The molar ratio will depend on the desired final product, but a slight excess of the azide is common.

-

In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

-

Add the copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

-

Purification of the Conjugate:

-

Once the reaction is complete, remove excess reagents and byproducts. For larger biomolecules, a desalting column or dialysis is effective. For smaller molecules, purification may require reverse-phase HPLC.

-

Data Presentation

The efficiency of the conjugation reaction can be quantified by determining the percentage of the conjugated product. This can be assessed using various analytical techniques.

| Analytical Technique | Parameter Measured | Typical Expected Outcome |

| HPLC (Reversed-Phase) | Retention time shift of the product compared to starting materials | A new peak corresponding to the conjugate with a distinct retention time. |

| Mass Spectrometry (MS) | Molecular weight of the product | The observed molecular weight should match the calculated molecular weight of the desired conjugate. |

| Capillary Electrophoresis (CE) | Migration time | Separation of conjugated from unconjugated species based on size and charge differences. |

Visualization of Workflows

Deprotection and Conjugation Workflow

Applications of Propargyl-PEG9-THP in Chemical Biology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a versatile, heterobifunctional linker molecule with significant applications in chemical biology, particularly in the fields of targeted protein degradation and bioconjugation. Its unique structure, comprising a terminal propargyl group, a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP)-protected hydroxyl group, offers a powerful toolkit for the assembly of complex biomolecules. The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific covalent linkage to azide-modified molecules. The hydrophilic PEG9 chain enhances solubility, reduces aggregation, and provides a flexible spacer arm, which is often critical for maintaining the biological activity of the conjugated molecules. The THP group provides a stable protecting group for the terminal hydroxyl, which can be selectively removed under acidic conditions to reveal a reactive hydroxyl group for further functionalization.

This document provides detailed application notes and generalized protocols for the use of this compound in key chemical biology workflows.

Key Applications

The primary applications of this compound stem from its utility as a linker in the synthesis of:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound is an ideal linker for PROTAC synthesis due to the modularity afforded by click chemistry.[2] The propargyl group allows for the efficient connection of a warhead (targeting the protein of interest) to an E3 ligase ligand. The PEG9 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

-

Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies consisting of a monoclonal antibody linked to a potent cytotoxic payload. The specificity of the antibody directs the payload to cancer cells, minimizing off-target toxicity. This compound can be used to link the cytotoxic payload to the antibody, often through click chemistry with an azide-modified antibody. The PEG linker can improve the pharmacokinetic properties of the ADC.

-

Bioconjugation and Molecular Probes: The versatile nature of the propargyl group allows for its use in a wide range of bioconjugation applications. This includes the labeling of proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorescent dyes or biotin. The THP-protected hydroxyl group offers the potential for dual functionalization, where one part of a molecule is introduced via click chemistry and another via the deprotected hydroxyl group.

Data Presentation

While specific quantitative data for PROTACs and other conjugates synthesized using this compound are not extensively available in the public domain and are highly dependent on the specific warheads and ligands used, the following tables illustrate how such data should be presented for clear comparison. Researchers using this linker are strongly encouraged to generate and report similar data for their specific constructs.

Table 1: Example Degradation Performance of a Hypothetical PROTAC Synthesized with this compound

| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-X-PEG9 | Protein X | Cancer Cell Line A | 50 | 95 |

| PROTAC-Y-PEG9 | Protein Y | Cancer Cell Line B | 100 | 90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Example Click Chemistry Reaction Efficiency

| Reaction Scale | Reactants | Solvent | Reaction Time (h) | Yield (%) |

| 10 mg | Azide-Warhead + Propargyl-PEG9-Ligand | DMSO/H₂O | 4 | 85 |

| 10 mg | Azide-Fluorophore + Propargyl-PEG9-Peptide | tBuOH/H₂O | 2 | 92 |

Experimental Protocols

The following are generalized protocols and should be optimized for specific applications.

Protocol 1: Deprotection of the THP Group

This protocol describes the removal of the tetrahydropyranyl (THP) protecting group from this compound to reveal the terminal hydroxyl group.

Materials:

-

This compound

-

Methanol (MeOH) or Ethanol (EtOH)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or dilute HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in methanol or ethanol.

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of PTSA).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting Propargyl-PEG9-OH by silica gel column chromatography if necessary.

Workflow for the deprotection of the THP group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-containing molecule (e.g., an azide-modified warhead or fluorescent probe) and this compound (or its deprotected form, Propargyl-PEG9-OH).

Materials:

-

This compound or Propargyl-PEG9-OH

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand